(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

Catalog No.
S3399051
CAS No.
182007-75-6
M.F
C9H16O4
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

CAS Number

182007-75-6

Product Name

(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

IUPAC Name

(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-/m0/s1

InChI Key

RSLMNCHJSYDERN-LURJTMIESA-N

SMILES

CC(CC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C(=O)O

Isomeric SMILES

C[C@@H](CC(=O)OC(C)(C)C)C(=O)O

(S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid is a chiral compound characterized by its specific stereochemistry, denoted by the "S" in its name. It has a molecular formula of C9H16O4 and a molecular weight of approximately 188.22 g/mol. The structure includes a tert-butoxy group attached to the fourth carbon of a 2-methyl-4-oxobutanoic acid backbone, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and biochemistry .

Peptide Synthesis:

(S)-Boc-L-leucine is a valuable building block in peptide synthesis. Its tert-butyl (Boc) protecting group safeguards the α-amino group during chain assembly and allows for selective deprotection later to form the desired peptide bond. This selective protection strategy enables the controlled formation of complex peptides with specific amino acid sequences. [Source: BLD Pharm, "(S)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid" ]

Stereochemical Studies:

Due to its chirality, (S)-Boc-L-leucine serves as a reference compound in stereochemical studies. Its well-defined absolute configuration (S) allows researchers to compare and contrast the properties and behavior of other chiral molecules. This application is crucial in understanding the impact of chirality on various chemical and biological processes. [Source: PubChem, "(S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid" ]

Typical of carboxylic acids and esters due to the presence of both functional groups. Notable reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The ketone group can be reduced to form an alcohol.

These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications .

(S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid exhibits biological activity that could be relevant in medicinal chemistry. Preliminary studies suggest potential anti-inflammatory and analgesic properties, although detailed pharmacological data is limited. Its interactions with biological systems may involve modulation of metabolic pathways, making it a candidate for further investigation in drug development .

The synthesis of (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid can be achieved through several methods, including:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.
  • Asymmetric Synthesis: Employing catalysts that promote the formation of one enantiomer over another.
  • Multi-step Synthesis: Involving several reaction steps to build the desired structure from simpler precursors.

Each method has its advantages and challenges regarding yield, purity, and scalability .

This compound has potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis or as an active pharmaceutical ingredient.
  • Biochemical Research: In studies related to enzyme activity or metabolic pathways.
  • Agricultural Chemicals: Possible use in developing agrochemicals due to its biological activity.

The versatility of (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid makes it an interesting subject for research across multiple disciplines .

Several compounds share structural similarities with (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(R)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid185836-75-30.97
(R)-4-(Tert-butoxy)-2-ethyl-4-oxobutanoic acid210048-05-80.97
4-(Tert-butoxy)-4-oxobutanoic acid15026-17-20.90
(R)-2-(2-(Tert-butoxy)-2-oxoethyl)-4-methylpentanoic acid112245-04-20.97
Tert-butyl cyclopropanecarboxylate87661-20-90.93

These compounds highlight the uniqueness of (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid through variations in their side chains and functional groups, which can significantly influence their chemical behavior and biological activity .

XLogP3

1.1

Dates

Modify: 2023-08-19

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